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This guide provides an objective comparison of the DNA aptamer known as RE31, a 31-

nucleotide molecule sometimes referred to as DNA31, with other antithrombin aptamers. The

information presented is based on available experimental data from independent research

studies, focusing on the mechanism of action, performance, and structural characteristics.

Introduction
RE31 is a 31-mer single-stranded DNA aptamer designed to act as an anticoagulant by

targeting thrombin.[1][2][3] Unlike broad-spectrum anticoagulants, aptamers offer a high degree

of specificity for their targets, potentially reducing off-target effects.[4][5] This guide will

compare RE31 to the well-characterized 15-mer Thrombin Binding Aptamer (TBA), also known

as HD1, and NU172, another anti-thrombin aptamer that has undergone clinical investigation.

Mechanism of Action: Thrombin Inhibition
The primary mechanism of action for RE31 and comparable aptamers is the inhibition of

thrombin, a key enzyme in the coagulation cascade. This inhibition is achieved by binding to

one of thrombin's exosites, which are regions on the enzyme's surface distinct from the active

site.

RE31 and TBA: Both RE31 and TBA bind to exosite I of thrombin.[2][6] This exosite is the

docking site for fibrinogen. By occupying exosite I, these aptamers competitively inhibit the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15588516?utm_src=pdf-interest
https://www.benchchem.com/product/b15588516?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22268033/
https://academic.oup.com/nar/article/44/2/983/2468158
https://pubmed.ncbi.nlm.nih.gov/30735377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6035745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2291729/
https://academic.oup.com/nar/article/44/2/983/2468158
https://en.wikipedia.org/wiki/Anti-thrombin_aptamers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


binding of fibrinogen, thereby preventing its conversion into fibrin, the primary component of

blood clots.[6][7] This action effectively blocks the final step of the common coagulation

pathway. Additionally, by blocking exosite I, these aptamers also suppress thrombin-induced

platelet aggregation.[1][8] It is important to note that these aptamers do not directly interact

with or block the active site of thrombin.[1] Some evidence also suggests that these

aptamers can bind to prothrombin, the precursor to thrombin, and modulate its activation.[9]

[10]

Coagulation Cascade

Aptamer Inhibition

Prothrombin Thrombin
Activation

Fibrinogen
Cleavage

Thrombin
(Exosite I)

Fibrin Clot

RE31 (DNA31)
Binding

Click to download full resolution via product page

Caption: Thrombin inhibition by RE31 (DNA31).

Comparative Performance Data
The following tables summarize quantitative data from studies comparing RE31 with other

thrombin-binding aptamers.
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Aptamer Sequence
Length

(nucleotides)
Target Site Structure

RE31

5'-

GTGACGTAGGT

TGGTGTGGTTG

GGGCGTCAC-

3'[8]

31 Exosite I
Duplex/G-

quadruplex[2]

TBA (HD1)

5'-

GGTTGGTGTG

GTTGG-3'[11]

15 Exosite I G-quadruplex[7]

NU172
Not publicly

disclosed
26 Exosite I G-quadruplex[12]

Table 1: Structural and Targeting Characteristics of Anti-Thrombin Aptamers.
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Aptamer

Anticoagulant

Activity (Compared

to TBA)

Stability in Human

Serum/Plasma
Key Findings

RE31 Superior[1] Higher[2]

The duplex region

enhances structural

stability and

resistance to

nucleases.[8] Shows a

dose-dependent

anticoagulant effect.

[13]

TBA (HD1) Baseline Lower

The original thrombin-

binding aptamer, but

has limitations due to

its short half-life in

vivo.[7]

NU172 Higher than TBA Enhanced

Has undergone Phase

II clinical trials,

indicating a favorable

safety and efficacy

profile.[6][9]

Table 2: Comparative Performance of Anti-Thrombin Aptamers.

Experimental Protocols
Detailed experimental methodologies are crucial for the independent verification of these

findings. Below are summaries of key experimental protocols used in the cited research.

Objective: To determine the thermodynamic parameters of the aptamer-thrombin binding

interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:
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A solution of the aptamer is prepared in a suitable buffer (e.g., 100 mM potassium

chloride, 10 mM potassium cacodylate, pH 7.0).[2]

The aptamer solution is heated to induce proper folding and then slowly cooled.[2]

A solution of thrombin is placed in the sample cell of the calorimeter.

The aptamer solution is incrementally injected into the thrombin solution.

The heat released or absorbed during the binding event is measured.

The resulting data is fitted to a binding model to calculate the thermodynamic parameters.

[10]

Objective: To measure the anticoagulant activity of the aptamers in human plasma.

Methodology:

Thrombin Time (TT): Measures the time it takes for a clot to form in a plasma sample after

the addition of a standard amount of thrombin. A longer TT indicates inhibition of thrombin

activity.

Prothrombin Time (PT): Evaluates the extrinsic and common pathways of coagulation.

Activated Partial Thromboplastin Time (aPTT): Assesses the intrinsic and common

pathways.

For each assay, human citrated plasma is incubated with the aptamer at various

concentrations before initiating the coagulation cascade.[11] The time to clot formation is

then recorded.

Objective: To confirm the secondary structure of the DNA aptamers, particularly the formation

of the G-quadruplex.

Methodology:

The aptamer is dissolved in a buffered solution.
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The CD spectrum is recorded over a specific wavelength range (e.g., 200-350 nm).[2]

The characteristic spectral signatures of different DNA structures (e.g., a positive peak

around 295 nm for an antiparallel G-quadruplex) are analyzed to confirm the aptamer's

folding.

Aptamer Preparation

Structural Verification

Binding Analysis

Functional Assays

Oligonucleotide
Synthesis

Folding
(Heating & Cooling)

Circular Dichroism
Spectroscopy

Isothermal Titration
Calorimetry (ITC)

In Vitro Coagulation Assays
(TT, PT, aPTT)

Platelet Aggregation
Assay

Click to download full resolution via product page

Caption: Workflow for aptamer characterization.
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Independent studies indicate that the 31-mer DNA aptamer RE31 (DNA31) functions as an

anticoagulant by binding to thrombin's exosite I, thereby inhibiting fibrinogen cleavage and

platelet aggregation. Its mixed duplex/G-quadruplex structure appears to confer superior

stability and anticoagulant activity compared to the first-generation 15-mer TBA. Further

research, including head-to-head clinical trials, would be necessary to definitively establish its

therapeutic potential relative to other advanced aptamers like NU172. The experimental

protocols outlined provide a framework for the continued independent verification of these and

future anti-thrombin aptamers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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